molecular formula C18H19ClN6O2 B2648116 9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921858-32-4

9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2648116
CAS No.: 921858-32-4
M. Wt: 386.84
InChI Key: ZSHGKNXJIZJLIL-UHFFFAOYSA-N
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Description

9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a complex heterocyclic compound belonging to the triazolo-purine family. This compound features a triazole ring fused to a purine structure, which is further substituted with butyl, chlorophenyl, and dimethyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then fused with a purine derivative. Key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusing with Purine: The triazole ring is then fused with a purine derivative under controlled conditions, often involving catalysts and specific solvents to ensure the desired regioselectivity.

    Substitution Reactions: The final steps involve introducing the butyl, chlorophenyl, and dimethyl groups through substitution reactions, which may require specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in batches.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Including amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets:

Properties

IUPAC Name

5-butyl-8-(4-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2/c1-4-5-10-24-13-15(22(2)18(27)23(3)16(13)26)25-14(20-21-17(24)25)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGKNXJIZJLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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